molecular formula C11H13N7O2 B2950407 6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 1903479-99-1

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2950407
CAS No.: 1903479-99-1
M. Wt: 275.272
InChI Key: GTCUKMYRCWLKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13N7O2 and its molecular weight is 275.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibiting this enzyme can have significant effects, particularly in the context of diseases like cancer where estrogen levels are often elevated .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . Additionally, the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of estrogen production . This can have significant effects in the context of diseases like cancer, where estrogen levels are often elevated. By reducing the production of these hormones, the compound can potentially slow the growth and proliferation of cancer cells .

Action Environment

Various internal and external factors can influence the compound’s action, efficacy, and stability. For instance, genetic factors, the presence of other drugs, diet, and environmental factors like smoking can all impact how the compound interacts with its target and the overall effectiveness of the treatment .

Biochemical Analysis

Properties

IUPAC Name

6-morpholin-4-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O2/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-1-3-20-4-2-18/h5-7H,1-4H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCUKMYRCWLKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.